molecular formula C25H20N4O3 B2838175 1-(4-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-A]pyrimidin-5-YL]phenyl)-4(1H)-pyridinone CAS No. 866144-91-4

1-(4-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-A]pyrimidin-5-YL]phenyl)-4(1H)-pyridinone

Cat. No.: B2838175
CAS No.: 866144-91-4
M. Wt: 424.46
InChI Key: AAHBOKLYEIPDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-A]pyrimidin-5-YL]phenyl)-4(1H)-pyridinone is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-A]pyrimidine core, which is fused with a phenyl ring and a pyridinone moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-A]pyrimidin-5-YL]phenyl)-4(1H)-pyridinone typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-A]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3,4-dimethoxyphenylhydrazine and a suitable pyrimidine derivative.

    Coupling with phenyl ring: The pyrazolo[1,5-A]pyrimidine core is then coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of the pyridinone moiety: Finally, the pyridinone group is introduced through a nucleophilic substitution reaction, often using a pyridine derivative under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1-(4-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-A]pyrimidin-5-YL]phenyl)-4(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl and pyridinone rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could lead to alcohols or amines.

Scientific Research Applications

1-(4-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-A]pyrimidin-5-YL]phenyl)-4(1H)-pyridinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies for targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: Known for their kinase inhibitory activity and potential anticancer properties.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Also investigated for their biological activities, including enzyme inhibition and anticancer effects.

Uniqueness: 1-(4-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-A]pyrimidin-5-YL]phenyl)-4(1H)-pyridinone stands out due to its specific structural features, such as the presence of both the pyrazolo[1,5-A]pyrimidine core and the pyridinone moiety. This unique combination enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[4-[3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl]phenyl]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-31-23-8-5-18(15-24(23)32-2)21-16-26-29-14-11-22(27-25(21)29)17-3-6-19(7-4-17)28-12-9-20(30)10-13-28/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHBOKLYEIPDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3N=C(C=CN3N=C2)C4=CC=C(C=C4)N5C=CC(=O)C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.